Physical and chemical properties of 1,2,3,5,7-Pentachloronaphthalene
Physical and chemical properties of 1,2,3,5,7-Pentachloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the specific polychlorinated naphthalene (PCN) congener, 1,2,3,5,7-pentachloronaphthalene. Due to the limited availability of experimental data for this particular isomer, this guide also incorporates information on the general class of pentachloronaphthalenes where relevant, with clear distinctions made. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.
Chemical Identity and Physical Properties
1,2,3,5,7-Pentachloronaphthalene is a member of the pentachloronaphthalene group of compounds, which consists of 14 different isomers.[1] The properties of these compounds can vary significantly based on the position of the chlorine atoms on the naphthalene rings.
Table 1: Physical and Chemical Properties of 1,2,3,5,7-Pentachloronaphthalene
| Property | Value | Source |
| CAS Number | 53555-65-0 | [1] |
| Molecular Formula | C₁₀H₃Cl₅ | [1] |
| Molecular Weight | 300.4 g/mol | [1] |
| XLogP3 | 6.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 297.867739 g/mol | [1] |
| Kovats Retention Index (Standard non-polar) | 2131 | [1] |
Note: Many of the properties listed in Table 1 are computed rather than experimentally determined, reflecting the scarcity of specific data for this isomer.
For the general class of pentachloronaphthalenes, they are described as pale-yellow to white solids or powders with an aromatic odor.
Experimental Protocols
Synthesis of 1,2,3,5,7-Pentachloronaphthalene
A specific synthesis protocol for 1,2,3,5,7-pentachloronaphthalene (also referred to as PCN 52) has been described in the supplementary materials of a study by Slootweg et al. (2015). While the primary publication outlines the use of the synthesized compound, accessing the detailed experimental procedure from the supplementary information is necessary for replication. The study mentions that the synthesis was conducted at Saint-Petersburg State University.[2] Researchers requiring this specific protocol should endeavor to locate the supplementary data associated with the publication "Transfer and effects of 1,2,3,5,7-pentachloronaphthalene in an experimental food chain" in the journal Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.
The general synthesis of polychlorinated naphthalenes involves the direct chlorination of naphthalene.[3] However, achieving a specific isomer like 1,2,3,5,7-pentachloronaphthalene requires a controlled, multi-step synthetic route.
Analytical Methods
The analysis of pentachloronaphthalene congeners, including the 1,2,3,5,7-isomer, is typically performed using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS).[1] The Kovats retention index, an experimental value available for this isomer, is a key parameter in chromatographic identification.[1]
Chemical Reactivity and Degradation
Degradation in the environment is slow and can occur through photolysis (degradation by sunlight) and microbial action, though the rates for highly chlorinated congeners are generally low.[3]
Toxicological Properties and Signaling Pathways
The toxicity of polychlorinated naphthalenes is of significant concern due to their persistence and bioaccumulative potential. A primary mechanism of toxicity for many planar halogenated aromatic hydrocarbons, including PCNs, is through the activation of the Aryl Hydrocarbon Receptor (AhR) .[5][6][7][8]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Activation of the AhR by ligands like certain PCN congeners initiates a cascade of downstream events that can lead to a range of toxic responses, including carcinogenicity, reproductive and developmental effects, and immunotoxicity.[5][8]
The generalized AhR signaling pathway is as follows:
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Ligand Binding: A PCN congener enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90).[6]
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Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change and translocates into the nucleus.[6]
-
Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7]
-
Gene Transcription: Binding of the AhR-ARNT complex to XREs leads to the increased transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2.[6]
The induction of these enzymes can lead to the metabolic activation of other xenobiotics and the production of reactive oxygen species, contributing to cellular damage.
Isomer-Specific Toxicity
The toxicity of PCNs is highly dependent on the specific congener.[9] Planar congeners with chlorine atoms in the lateral positions tend to have a higher affinity for the AhR and thus exhibit greater "dioxin-like" toxicity. While specific toxicological data for 1,2,3,5,7-pentachloronaphthalene is limited, its structure suggests it may be an AhR agonist. A study involving this isomer investigated its transfer and effects in an experimental food chain, indicating its bioavailability and potential for bioaccumulation.[2]
Conclusion
1,2,3,5,7-Pentachloronaphthalene is a specific isomer of pentachloronaphthalene for which detailed experimental data is sparse in publicly available literature. The majority of its reported physical and chemical properties are based on computational models. Its synthesis has been reported, but the detailed protocol requires access to supplementary research materials. Like other polychlorinated naphthalenes, it is a persistent organic pollutant, and its toxicological effects are likely mediated through the aryl hydrocarbon receptor signaling pathway. Further experimental research is needed to fully characterize the physical, chemical, and toxicological properties of this specific congener to better understand its environmental and health impacts.
References
- 1. 1,2,3,5,7-Pentachloronaphthalene | C10H3Cl5 | CID 107798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 1,2,3,4,5,6-Hexachloronaphthalene | C10H2Cl6 | CID 108177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
